1,1,1-Trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C8H15F3N2O. It has a molecular weight of 212.22 . The compound is in liquid form at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15F3N2O/c1-12-2-4-13(5-3-12)6-7(14)8(9,10)11/h7,14H,2-6H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available sources.Scientific Research Applications
Stereocontrolled Synthesis : The compound has been used in stereocontrolled synthesis processes. For example, Shimizu, Sugiyama, and Fujisawa (1996) demonstrated its use in the highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis of Novel Compounds : Zhang, Zhao, and Lu (2007) highlighted its role in the novel synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization (Zhang, Zhao, & Lu, 2007).
Src Kinase Inhibition and Anticancer Activities : Sharma et al. (2010) synthesized derivatives of this compound to evaluate their Src kinase inhibitory and anticancer activities, particularly on human breast carcinoma cells (Sharma et al., 2010).
Physicochemical Property Studies : Fioroni, Burger, Mark, and Roccatano (2003) used the compound to study the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water, providing insights into the physicochemical properties of fluorinated organic molecules (Fioroni, Burger, Mark, & Roccatano, 2003).
α1 Receptor Antagonist Synthesis : Hon (2013) discussed its use in the synthesis of derivatives with α1 receptor antagonistic activity (Hon, 2013).
Conformational and Binding Mechanism Analysis : Xu et al. (2016) conducted structural analysis of arylpiperazine derivatives of the compound and explored their binding mechanisms with α1A-adrenoceptor (Xu et al., 2016).
Fluorescent Marker Toxicity Assessment : Pelizaro et al. (2019) evaluated the toxic effects of fluorescent markers produced from the compound on different biological models, indicating its potential in biodiesel quality control (Pelizaro et al., 2019).
Antifungal Evaluation : Lima-Neto et al. (2012) synthesized derivatives of the compound and evaluated their in vitro antifungal activity against Candida strains (Lima-Neto et al., 2012).
In Vivo Toxicity and Anticancer Activity : Sittaramane et al. (2015) designed and synthesized quinoline-derived trifluoromethyl alcohols, including derivatives of the compound, and evaluated their anticancer activity in a zebrafish embryo model (Sittaramane et al., 2015).
Enantioselective Synthesis via Ruthenium-Catalyzed Hydrogenation : Kuroki et al. (2000) achieved the highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, including this compound, using chiral ruthenium catalysts (Kuroki et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and in case of inadequate ventilation, wearing respiratory protection .
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O/c1-12-2-4-13(5-3-12)6-7(14)8(9,10)11/h7,14H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEMGKICMMLUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240532 | |
Record name | 4-Methyl-α-(trifluoromethyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477847-10-2 | |
Record name | 4-Methyl-α-(trifluoromethyl)-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477847-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-α-(trifluoromethyl)-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401240532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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